

Introduction: Unveiling a Key Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B1318736

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5-Methyl-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a nitrile group, a trifluoromethyl (-CF₃) group, and a methyl (-CH₃) group on a benzene ring, imparts a distinct combination of electronic and steric properties. These characteristics are particularly valuable in the fields of medicinal chemistry and agrochemistry, where precise molecular modifications are paramount for achieving desired biological activity and pharmacokinetic profiles.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.^[1] Concurrently, the strategic placement of a methyl group—often referred to as a "magic methyl" in drug discovery—can profoundly influence a molecule's conformational rigidity and interaction with biological targets, leading to dramatic improvements in potency and selectivity.^[2] This guide provides a comprehensive overview of the core physical properties of **5-Methyl-2-(trifluoromethyl)benzonitrile**, offering field-proven insights and standardized protocols for its characterization.

Molecular Identity and Core Chemical Data

A precise understanding of a compound's fundamental identifiers is the cornerstone of any scientific investigation. These data ensure traceability, regulatory compliance, and accurate interpretation of experimental results.

Identifier	Value	Source(s)
CAS Number	886502-61-0	[3] [4]
Molecular Formula	C ₉ H ₆ F ₃ N	[5]
Molecular Weight	185.15 g/mol	[4] [5]
IUPAC Name	5-methyl-2-(trifluoromethyl)benzonitrile	[3]

Physicochemical Properties: A Quantitative Overview

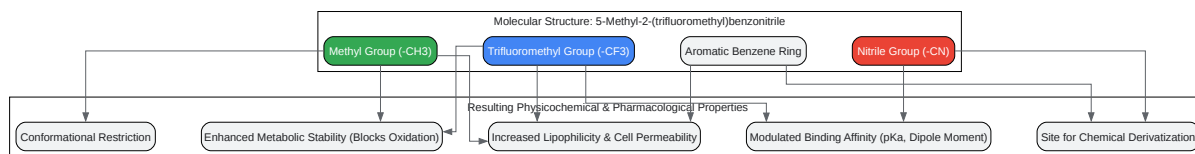
The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to formulation and bioavailability. While extensive experimental data for **5-Methyl-2-(trifluoromethyl)benzonitrile** is not widely published, we can consolidate predicted values and data from closely related isomers to provide a robust analytical baseline.

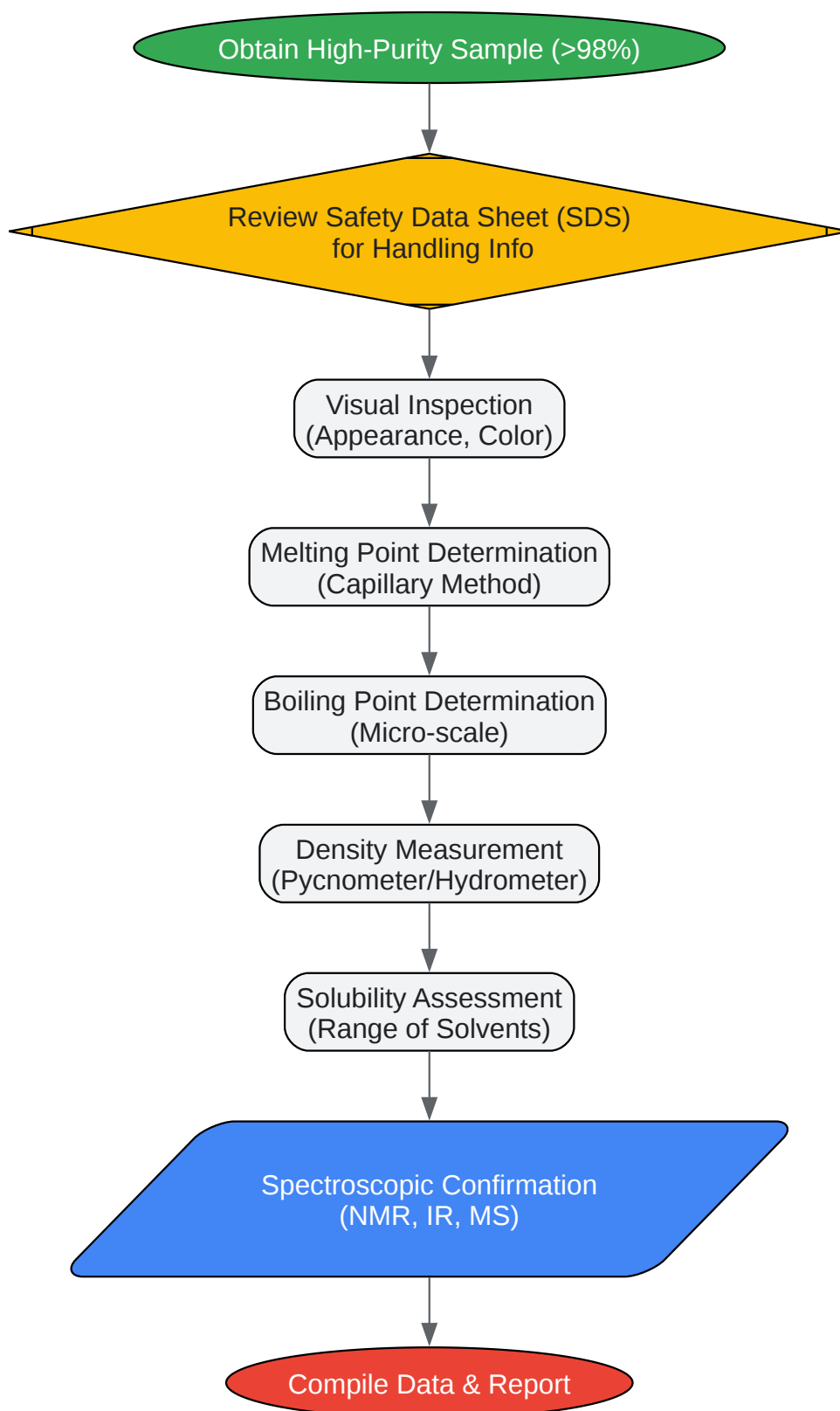
Property	Value / Expected Behavior	Methodological Context	Source(s)
Appearance	Colorless to light-colored liquid or solid	Visual Inspection at Standard Temperature and Pressure (STP)	[5]
Boiling Point	213.7 ± 35.0 °C (Predicted for isomer)	This is a predicted value for the isomer 2-Methyl-5-(trifluoromethyl)benzo nitrile. The boiling point is influenced by molecular weight and intermolecular forces (dipole-dipole, van der Waals). The strong dipole of the nitrile and CF3 groups results in a relatively high boiling point.	[6]
Melting Point	Not explicitly available. As a small, substituted benzene, it may be a low-melting solid or a liquid at room temperature.	The melting point is dependent on the crystal lattice energy. Purity significantly impacts this value.	
Density	1.24 ± 0.1 g/cm ³ (Predicted for isomer)	This is a predicted value for the isomer 2-Methyl-5-(trifluoromethyl)benzo nitrile. The presence of dense fluorine atoms typically results in a density greater than water.	[6]

Solubility	Expected to be soluble in common organic solvents (e.g., DMSO, chloroform, methanol) and have low solubility in water.	"Like dissolves like" principle. The aromatic ring and CF ₃ group confer lipophilicity, while the nitrile group adds some polarity. This profile is typical for intermediates in organic synthesis.	[5] [7]

The Causality Behind Properties: Structural Feature Analysis

The interplay between the functional groups of **5-Methyl-2-(trifluoromethyl)benzonitrile** is critical to its utility. This diagram illustrates the relationship between its structural components and their influence on its chemical behavior and application in drug design.





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Caption: Standard workflow for physical property characterization.

Protocol 1: Melting Point Determination (for solid samples)

- **Preparation:** Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
- **Sample Loading:** Finely crush a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation & Validation:** Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol 2: Solubility Assessment

- **Solvent Selection:** Choose a representative panel of solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexanes, toluene).
- **Sample Preparation:** To a series of labeled vials, add a pre-weighed amount of **5-Methyl-2-(trifluoromethyl)benzonitrile** (e.g., 10 mg).
- **Titration:** Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL). After each addition, vortex the vial for 30-60 seconds.
- **Observation:** Visually inspect for complete dissolution. Record the volume of solvent required.
- **Quantification:** Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL). For trustworthiness, perform the test at a controlled temperature (e.g., 25 °C).

Safety, Handling, and Storage

Authoritative safety data sheets (SDS) indicate that **5-Methyl-2-(trifluoromethyl)benzonitrile** is a hazardous substance that requires careful handling. [8]

- Hazards: The compound is classified as toxic in contact with skin (H311), harmful if swallowed (H302), harmful if inhaled (H332), and causes skin and serious eye irritation (H315, H319). [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [9]Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [8][10]* Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes. [8]Prevent the build-up of electrostatic charge and keep away from ignition sources. [9]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container. [5]Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under refrigeration may be recommended. [9]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [8]Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Compound of Strategic Importance

5-Methyl-2-(trifluoromethyl)benzonitrile stands as a compound of significant strategic importance for professionals in drug discovery and development. Its physical properties, driven by the synergistic effects of its methyl, trifluoromethyl, and nitrile moieties, make it an attractive scaffold for creating novel chemical entities with optimized pharmacological profiles. A thorough understanding of its physical characteristics, guided by the robust protocols outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

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Sources

- 1. nbino.com [nbino.com]

- 2. mdpi.com [mdpi.com]
- 3. 886502-61-0 | 5-Methyl-2-(trifluoromethyl)benzonitrile - AiFChem [aifchem.com]
- 4. 5-Methyl-2-(trifluoromethyl)benzonitrile - [sigmaaldrich.com]
- 5. 5-Methyl-2-(Trifluoromethyl)Benzonitrile Supplier & Manufacturer in China | Properties, Safety, Uses, Price – High Quality Chemical Expert [nj-finechem.com]
- 6. 2-METHYL-5-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 261952-03-8 [amp.chemicalbook.com]
- 7. CAS 5925-93-9: Benzonitrile, 2-amino-5-methyl- [cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
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